1-[2-[(2-Aminoacetyl)amino]acetyl]pyrrolidine-2-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[2-[(2-aminoacetyl)amino]acetyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O4/c10-4-7(13)11-5-8(14)12-3-1-2-6(12)9(15)16/h6H,1-5,10H2,(H,11,13)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUEFQXUHTUZXHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)CN)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14379-76-1 | |
| Record name | NSC97938 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97938 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
The Ubiquity and Significance of Tripeptide Motifs in Biomolecular Systems
Tripeptide motifs, short sequences of three amino acids, are fundamental building blocks of proteins and play crucial roles in a vast array of biological processes. acs.orgnih.gov Their significance lies in their ability to form specific three-dimensional structures that mediate molecular interactions and dictate biological function. news-medical.net These motifs can act as recognition sites for enzymes, influence protein folding and stability, and participate in cell signaling pathways. acs.orgnews-medical.net
One of the most prominent examples of a repeating tripeptide motif is the Gly-X-Y sequence found in collagen, the most abundant protein in mammals. mdpi.com In this motif, X and Y can be various amino acids, but proline and hydroxyproline (B1673980) are frequently found in these positions. mdpi.comresearchgate.net The presence of glycine (B1666218) at every third position is critical for the formation of collagen's unique triple-helix structure, which provides structural integrity to connective tissues. mdpi.com The small size of glycine's side chain allows the three polypeptide chains to pack tightly together, a structural requirement for the triple helix. mdpi.com
Beyond structural roles, tripeptide motifs are also involved in dynamic biological processes. For instance, the sequence Arg-Gly-Asp (RGD) is a well-known cell adhesion motif found in extracellular matrix proteins that binds to integrin receptors on cell surfaces, playing a role in cell-cell and cell-matrix interactions. biosynth.com Another example is the tripeptide Lys-Pro-Val (KPV), the C-terminal sequence of α-melanocyte-stimulating hormone (α-MSH), which exhibits anti-inflammatory properties. acs.org The study of such motifs provides valuable insights into the molecular basis of complex biological phenomena. researchgate.net
H Gly Gly Pro Oh As a Fundamental Model System for Peptide Chemistry and Biochemistry Studies
The tripeptide H-Gly-Gly-Pro-OH serves as an invaluable model system for a wide range of studies in peptide chemistry and biochemistry due to its defined structure and manageable size. nih.gov Its sequence, Gly-Gly-Pro, allows researchers to investigate the influence of the proline residue on peptide conformation. Proline's unique cyclic structure restricts the rotational freedom of the peptide backbone, inducing specific turns and kinks. This makes the Gly-Gly-Pro sequence a useful tool for studying the formation of β-turns, a common secondary structural motif in proteins. nih.govrsc.org
Conformational Analysis:
Enzymatic Degradation Studies:
H-Gly-Gly-Pro-OH and similar peptides are also utilized as substrates to study the activity and specificity of various proteases and peptidases. cymitquimica.comnih.gov For instance, dipeptidyl peptidase IV (DPP-IV) is an enzyme that cleaves dipeptides from the N-terminus of peptides, particularly after a proline residue. nih.govjci.org Studying the degradation of H-Gly-Gly-Pro-OH by such enzymes provides insights into their catalytic mechanisms and substrate recognition patterns. This knowledge is essential for understanding protein turnover in biological systems and for the development of enzyme inhibitors.
Collagen Model Studies:
Given the prevalence of Gly-Pro-X sequences in collagen, synthetic peptides like H-Gly-Gly-Pro-OH and its derivatives are used as simplified models to understand the structure and stability of the collagen triple helix. weizmann.ac.ilresearchgate.net Researchers can synthesize and study polymers of such tripeptides to investigate how sequence variations affect the formation and properties of the triple helix. weizmann.ac.il These studies have been instrumental in confirming the triple-helical structure of collagen and in elucidating the role of specific amino acid residues in its stability. weizmann.ac.ilresearchgate.net
Current Academic Research Paradigms and Trajectories for H Gly Gly Pro Oh Investigations
Solid-Phase Peptide Synthesis (SPPS) for H-Gly-Gly-Pro-OH
Solid-phase peptide synthesis, pioneered by R. Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble polymer support (resin) rsc.org. This method facilitates purification by simple filtration and washing, simplifying the process compared to solution-phase synthesis. The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is widely adopted due to its mild deprotection conditions, typically using piperidine (B6355638), and its orthogonality with acid-labile side-chain protecting groups nih.gov.
Optimization of Fmoc-Based SPPS Protocols for Gly-Gly-Pro Sequence Elongation.
The synthesis of the Gly-Gly-Pro sequence requires careful optimization of coupling and deprotection steps. Glycine (B1666218), being small and flexible, can sometimes lead to aggregation issues, while proline's cyclic structure can affect coupling efficiency due to its secondary amine nature biotage.com.
Coupling Reagents: Effective coupling is crucial for each amino acid addition. Commonly used coupling reagents include uronium/aminium salts like HBTU, HATU, or phosphonium (B103445) salts like BOP and PyBOP, often in the presence of a base such as DIPEA or NMM google.com. For the Gly-Pro bond, specific activation methods that minimize racemization are important, although glycine and proline themselves are generally resistant to racemization during activation chempep.combachem.com. Optimized coupling protocols often involve using an excess of activated amino acid and coupling reagents (e.g., 3-5 equivalents) and ensuring sufficient reaction times (e.g., 30-120 minutes) biotage.com. Pre-activation of amino acids with additives like HOBt or Oxyma Pure can further enhance coupling efficiency and suppress racemization bachem.compeptide.com.
Deprotection: The Fmoc group is typically removed using a 20% piperidine solution in DMF peptide.comCurrent time information in Minneapolis, MN, US.. Complete deprotection is essential before the next coupling cycle. Monitoring this step, often via UV absorbance of the dibenzofulvene byproduct, ensures efficient synthesis nih.gov.
Aggregation and Solubility: Glycine-rich sequences can sometimes lead to aggregation on the resin, hindering coupling and deprotection efficiency acs.orgnih.govacs.org. Strategies to mitigate this include increasing reagent concentrations or using co-solvents. The use of pseudoproline dipeptides or N-acylurea linkers with bulky side chains can also disrupt aggregation nih.govacs.orgchempep.comsigmaaldrich.comsigmaaldrich.com. For the Gly-Gly-Pro sequence specifically, while not as prone to aggregation as longer hydrophobic sequences, careful optimization of coupling conditions remains key.
Application of Acid-Labile Resins in H-Gly-Gly-Pro-OH Cleavage and Deprotection.
The choice of resin and linker is critical for the efficient cleavage and deprotection of the synthesized peptide. Acid-labile resins are standard in Fmoc SPPS.
Resin Types: Common acid-labile resins include Wang resin and 2-chlorotrityl chloride (2-Cl-Trt-Cl) resin google.commerckmillipore.com. Wang resin is suitable for synthesizing peptide acids, with cleavage typically achieved using 95% TFA merckmillipore.com. 2-Cl-Trt-Cl resin, being hyperacid-labile, allows for milder cleavage conditions (e.g., 20% TFE in DCM) and is particularly recommended for peptides containing C-terminal Gly, Pro, Cys, or His residues, as it minimizes side reactions like diketopiperazine (DKP) formation and racemization merckmillipore.comcd-bioparticles.comsigmaaldrich.comresearchgate.netbiosynth.com. The bulky nature of the trityl linker in 2-Cl-Trt-Cl resin helps prevent DKP formation, a common issue with C-terminal Gly or Pro residues attached to benzyl (B1604629) alcohol-based linkers cd-bioparticles.comsigmaaldrich.commdpi.com.
Cleavage Cocktails: The final cleavage step involves removing the peptide from the resin and simultaneously removing side-chain protecting groups. Trifluoroacetic acid (TFA) is the primary reagent, often used in mixtures with scavengers like triisopropylsilane (B1312306) (TIS), water, or phenol (B47542) to trap reactive cationic species generated from protecting groups sigmaaldrich.com. For H-Gly-Gly-Pro-OH, a standard TFA-based cleavage cocktail (e.g., 95% TFA with scavengers) is generally effective. The specific cocktail choice can depend on the resin used and the presence of sensitive amino acid residues, though Gly and Pro are relatively robust sigmaaldrich.com.
Challenges and Solutions in Synthesizing Glycine-Rich and Proline-Containing Peptides via SPPS.
Synthesizing peptides with high glycine content or proline residues can present specific challenges:
Aggregation: Glycine-rich sequences, particularly when combined with hydrophobic residues, can lead to aggregation on the solid support, reducing coupling efficiency and leading to truncated or deletion sequences acs.orgnih.govacs.org. Pseudoproline dipeptides or modified glycine derivatives (e.g., Fmoc-(Dmb)Gly-OH) can disrupt aggregation by introducing conformational flexibility or steric bulk nih.govchempep.comsigmaaldrich.comsigmaaldrich.com.
Diketopiperazine (DKP) Formation: The sequence Gly-Pro is particularly prone to forming diketopiperazines during Fmoc deprotection steps. This occurs when the deprotected amino group of the second amino acid attacks the penultimate amide bond, leading to premature cleavage from the resin and loss of peptide chains cd-bioparticles.comsigmaaldrich.commdpi.comiris-biotech.de. Using trityl-based resins (like 2-Cl-Trt-Cl) is a key strategy to mitigate DKP formation for C-terminal Gly or Pro residues merckmillipore.comcd-bioparticles.comsigmaaldrich.combiosynth.com.
Racemization: While glycine and proline are generally resistant to racemization during activation, other amino acids in a sequence can be susceptible, especially during coupling steps chempep.combachem.com. Careful selection of coupling reagents (e.g., HOBt or Oxyma Pure additives) and bases can minimize this risk chempep.combachem.com.
Table 1: Common Coupling Reagents in Fmoc SPPS
| Coupling Reagent | Additive/Base | Typical Application/Advantage | Reference |
| HBTU | DIPEA | Efficient coupling, widely used | google.com |
| HATU | DIPEA | Highly efficient, good for difficult couplings | biotage.comgoogle.com |
| BOP | DIPEA | Effective coupling reagent | google.com |
| PyBOP | DIPEA | Effective coupling reagent | google.com |
| DIC/HOBt | HOBt | Good for base-free conditions, minimizes racemization | bachem.com |
| DIC/Oxyma Pure | Oxyma Pure | Efficient coupling, suppresses racemization | bachem.compeptide.com |
Solution-Phase Peptide Synthesis Approaches for H-Gly-Gly-Pro-OH
Solution-phase peptide synthesis (LPPS) involves carrying out reactions in solution, with intermediates isolated and purified at each step. While traditionally more labor-intensive due to purification requirements, LPPS can be advantageous for large-scale production and for synthesizing peptides that are difficult to handle on solid support.
Scalable Synthesis Techniques in Liquid-Phase for H-Gly-Gly-Pro-OH.
Purification: Purification in solution-phase synthesis typically involves crystallization or chromatography. The development of "Group-Assisted Purification" (GAP) chemistry aims to reduce reliance on chromatography for scaling up nih.gov.
Challenges: The main drawbacks of LPPS include the need for intermediate purification, potential solubility issues of protected fragments, and the risk of racemization, especially if the C-terminal amino acid of a fragment is not Gly or Pro rug.nlbrieflands.com.
Enzymatic and Chemo-Enzymatic Synthesis Strategies for H-Gly-Gly-Pro-OH Building Blocks.
Enzymatic synthesis offers an alternative route, leveraging the specificity of enzymes like proteases or ligases to form peptide bonds. This approach can be highly efficient, stereoselective, and environmentally friendly, often avoiding the need for protecting groups and harsh reagents.
Enzymatic Peptide Synthesis: Proteases can catalyze peptide bond formation under specific conditions, often by reversing their hydrolytic activity. This method is particularly useful for synthesizing specific peptide bonds or building blocks.
Chemo-enzymatic Synthesis: This approach combines chemical synthesis steps with enzymatic transformations. For example, enzymes could be used to synthesize specific amino acid derivatives or to couple pre-synthesized peptide fragments, potentially offering a greener and more efficient route. While specific enzymatic routes for H-Gly-Gly-Pro-OH are not detailed in the provided search results, the principle of using enzymes for peptide bond formation is well-established and applicable to various sequences google.comrug.nl.
Green Chemistry Principles in H-Gly-Gly-Pro-OH Production
The synthesis of peptides, including tripeptides like H-Gly-Gly-Pro-OH, is increasingly being scrutinized through the lens of green chemistry to minimize environmental impact and enhance process sustainability. Key principles such as atom economy, the use of safer solvents, energy efficiency, and the adoption of catalytic methods are central to these efforts.
Enzymatic peptide synthesis presents a significant green alternative to traditional chemical methods. Enzymes, such as subtilisins, can catalyze peptide bond formation with high specificity and without racemization, a common issue in chemical synthesis google.comgoogle.com. This chemo-enzymatic approach often requires milder reaction conditions and can achieve high yields, sometimes exceeding 90% google.com. Furthermore, enzymatic methods can be compatible with various protecting groups commonly used in peptide synthesis, including those for side chains google.com. Research into enzymatic synthesis also explores strategies to shift the equilibrium towards product formation, such as by precipitating the product or using co-solvents, thereby improving conversion rates rug.nl.
When chemical synthesis is employed, efforts are made to improve atom economy and reduce solvent usage. Solid-phase peptide synthesis (SPPS), a prevalent technique, has historically relied heavily on solvents like N,N-dimethylformamide (DMF) rsc.org. Current research focuses on reducing or recycling these solvents and exploring greener alternatives to minimize waste and improve the process mass intensity (PMI) rsc.org. Catalytic methods for peptide coupling are also being investigated as greener alternatives to stoichiometric coupling reagents, aiming to reduce byproducts and increase efficiency google.com.
Table 1: Comparison of Peptide Synthesis Approaches and Green Metrics
| Synthesis Approach | Key Green Principle Addressed | Potential Advantages | Research Focus Areas |
| Enzymatic Synthesis | Atom Economy, Reduced Waste, No Racemization, Safer Solvents | High specificity, mild conditions, avoids racemization, potentially high yields (>90%) google.com | Enzyme engineering for improved S/H ratio, use of diverse substrates, solvent optimization google.comgoogle.comrug.nl |
| Chemical Synthesis (SPPS) | Solvent Reduction/Recycling, Greener Reagents | High throughput, well-established protocols, versatile | Alternative solvents to DMF, catalytic coupling reagents, improved purification strategies rsc.org |
| Chemo-enzymatic Synthesis | Combination of benefits | Leverages strengths of both chemical and enzymatic methods | Fragment condensation, integration of different synthesis techniques for complex peptides google.comgoogle.com |
Chemical Modification Strategies for H-Gly-Gly-Pro-OH and its Derivatives
Chemical modifications of H-Gly-Gly-Pro-OH can significantly alter its physicochemical properties, biological activity, stability, and pharmacokinetic profile. These modifications typically target the N-terminus, C-terminus, or, less commonly for simple tripeptides, the peptide backbone.
N-Terminal Modifications: The N-terminus of H-Gly-Gly-Pro-OH, which is a free amine group (-NH2), can undergo various modifications. Acylation and alkylation are common strategies to introduce new functional groups or alter the peptide's charge and hydrophobicity google.comrsc.org. For instance, N-terminal acylation can enhance resistance to enzymatic degradation, thereby increasing the peptide's half-life researchgate.net. Specific N-terminal modification strategies, such as those involving 2-pyridinecarboxaldehyde (B72084) (2PCA), can form stable conjugates, with proline at the N-terminus or glycine at the second position potentially enhancing product stability researchgate.netescholarship.org.
C-Terminal Modifications: The C-terminus of H-Gly-Gly-Pro-OH is a free carboxylic acid group (-OH). Modifications here include esterification, amidation, or conversion to other functional groups. C-terminal amidation is a prevalent modification in biologically active peptides, as it can improve proteolytic stability and bioavailability researchgate.net. For example, converting the C-terminal carboxylic acid to an amide or ester can significantly impact self-assembly and hydrogelation behavior, influencing hydrophobicity and hydrogen bonding capacity acs.org. Peptide hydrazides, derived from C-terminal modification, have also shown potent biological activity researchgate.net.
Backbone Modifications: While less common for simple tripeptides, modifications can also be introduced into the peptide backbone. Strategies such as cyclization can rigidify the peptide structure, potentially enhancing stability and receptor binding affinity rsc.org. The incorporation of non-natural amino acids can also be achieved, further expanding the diversity of peptide derivatives google.com.
Table 2: Common Chemical Modifications of H-Gly-Gly-Pro-OH and their Potential Effects
| Modification Site | Type of Modification | Common Reagents/Strategies | Resulting Derivative Type | Potential Impact on Peptide Properties |
| N-Terminus | Acylation | Acyl chlorides, anhydrides (e.g., acetic anhydride) | N-Acyl-Gly-Gly-Pro-OH | Increased proteolytic stability, altered hydrophobicity, modified charge google.comrsc.orgresearchgate.net |
| Alkylation | Alkyl halides | N-Alkyl-Gly-Gly-Pro-OH | Altered hydrophobicity, potential for charge modification | |
| Reductive Amination | Aldehydes (e.g., 2PCA) + reducing agent | N-Substituted-Gly-Gly-Pro-OH | Formation of stable conjugates, potential for enhanced stability depending on the N-terminal residue researchgate.netescholarship.org | |
| C-Terminus | Amidation | Amines (e.g., ammonia, benzylamine) via activating agents | Gly-Gly-Pro-NH2 | Increased proteolytic stability, improved bioavailability, altered solubility researchgate.netacs.org |
| Esterification | Alcohols via activating agents | Gly-Gly-Pro-OR | Can act as prodrugs, altered hydrophobicity, potential for hydrolysis researchgate.netacs.org | |
| Hydrazide formation | Hydrazine derivatives | Gly-Gly-Pro-NHNH2 | Can exhibit potent biological activity, useful for further derivatization researchgate.net | |
| Backbone | Cyclization | Intramolecular coupling (e.g., using coupling reagents) | Cyclic-[Gly-Gly-Pro] | Increased structural rigidity, enhanced stability, altered receptor binding affinity rsc.org |
| Non-natural AA | Incorporation during synthesis | Modified Tripeptide | Broad range of altered properties depending on the incorporated amino acid |
Compound Names Mentioned:
H-Gly-Gly-Pro-OH
Gly-Gly-Pro-OH
Gly-Gly-Pro-NH2
Gly-Gly-Pro-OR (general ester)
Gly-Gly-Pro-NHNH2 (general hydrazide)
Cyclic-[Gly-Gly-Pro]
Nuclear Magnetic Resonance (NMR) Spectroscopy for H-Gly-Gly-Pro-OH Conformation Elucidation
NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamics of peptides in solution and in the solid state. For H-Gly-Gly-Pro-OH, NMR techniques can provide detailed insights into the local conformation, including the influence of the proline residue.
Investigation of Cis-Trans Proline Isomerism within H-Gly-Gly-Pro-OH
The peptide bond preceding a proline residue can exist in either a cis or trans conformation. Due to the cyclic structure of proline, the energy barrier between these two states is lower compared to other amino acids, often resulting in a mixture of cis and trans isomers in solution. Studies on peptides containing the Gly-Pro sequence have demonstrated the presence of both conformers. For instance, in the related tripeptide Ac-Pro-Gly-Pro-OH, NMR data indicated the presence of a mixture of four isomers with different cis and trans conformations around the two X-Pro amide bonds, with the trans-trans isomer being the most dominant nih.gov. Similarly, a peptide containing a Gly-Pro sequence showed multiple conformers in solution, attributed to cis-trans isomerization about the X-Pro bond, with observed cis:trans ratios for Gly-Pro being 30:70 portlandpress.com. The rate of cis-trans isomerization for X-Pro bonds, such as in H-Ala-Pro-OH, has been reported to be approximately 2.5 × 10⁻³ s⁻¹ at 25°C researchgate.net. The equilibrium constant for the trans and cis conformers at the proline peptide bond has been found to be independent of pressure in certain model peptides researchgate.net.
| Peptide Sequence (Related) | Proline Bond | cis:trans Ratio | Reference |
| Ac-Pro-Gly-Pro-OH | Pro-Gly | 41% trans-trans | nih.gov |
| 26% trans-cis | |||
| 20% cis-trans | |||
| 13% cis-cis | |||
| Peptide with Gly-Pro | Gly-Pro | 30:70 | portlandpress.com |
| H-Ala-Pro-OH | Ala-Pro | N/A (Rate given) | researchgate.net |
Analysis of Amide Proton Exchange and Temperature-Dependent Chemical Shifts in H-Gly-Gly-Pro-OH
Amide proton exchange rates and temperature-dependent chemical shifts are sensitive indicators of hydrogen bonding and solvent accessibility, providing insights into the local structural environment and dynamics of a peptide. Temperature-dependent NMR studies can reveal the presence of stable secondary structures, such as turns, where amide protons are shielded from the solvent and exhibit small temperature coefficients (slopes of chemical shift vs. temperature) nih.govnih.govsci-hub.se. For hydrophilic peptides, measurements are typically performed in H₂O/D₂O mixtures to prevent rapid exchange of labile amide protons with solvent deuterons uzh.ch. Deviations from linearity in the temperature dependence of amide proton chemical shifts can suggest fast exchange between distinct conformational states nih.govsci-hub.se. While specific data for H-Gly-Gly-Pro-OH are not explicitly detailed in the provided search results, studies on related peptides show that temperature coefficients can range from approximately -4 to -16 ppm/K, depending on the degree of hydrogen bonding and shielding nih.govtandfonline.com.
Nuclear Overhauser Effect (NOE) Measurements for Defining H-Gly-Gly-Pro-OH Solution Conformations
Nuclear Overhauser Effect (NOE) spectroscopy is crucial for determining the spatial proximity of protons, thereby providing distance restraints for three-dimensional structure calculations. In peptides containing Gly-Pro sequences, NOEs between specific protons, such as those between the proline side chain protons (Hγ, Hδ) and the glycine α-proton (Hα), or between the proline β-protons (Hβ) and the glycine amide proton (NH), have been observed. These NOEs indicate restricted conformations, such as β-turns mdpi.comresearchgate.net. For example, NOESY spectra of peptides with Gly-Pro-Gly-Gly motifs have shown cross-peaks between ProHβ and GlyHN, as well as between GlyHα and ProHδ/Hγ, suggesting the presence of specific structural constraints mdpi.comresearchgate.net. Furthermore, NOE correlations between side chain protons of residues separated by three positions are indicative of Polyproline II (PPII) helical structures chemrxiv.org. Sequential NOEs, such as dαN(i, i+1), are characteristic of extended structures like β-sheets and random coils, while other NOEs, like dαN(i, i+2), can suggest turn structures nih.govacs.orgnih.gov.
Solid-State NMR Spectroscopy for H-Gly-Gly-Pro-OH Conformational States
Solid-state NMR spectroscopy offers a means to investigate the conformational states of peptides in the solid phase, which can differ from their solution conformations. Studies on oligopeptides containing Gly-Pro sequences have utilized ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR to characterize local conformations in the solid state, correlating specific ¹³C chemical shifts to structures like β-turns titech.ac.jp. Two-dimensional spin-diffusion solid-state NMR has also been employed for peptides containing Gly-Pro sequences, highlighting the importance of considering the statistical distribution of torsion angles for accurate structural modeling acs.orgnih.gov. These techniques can provide insights into how the peptide backbone packs in a crystal lattice or amorphous solid, offering a complementary view to solution-state NMR studies.
Vibrational Spectroscopy for Peptide Bond and Backbone Analysis
Vibrational spectroscopy, particularly FTIR, provides information about the functional groups and secondary structural elements within a peptide by analyzing the absorption of infrared light.
Fourier Transform Infrared (FTIR) Spectroscopy for H-Gly-Gly-Pro-OH Secondary Structure Assessment
Compound List:
H-Gly-Gly-Pro-OH
Raman Spectroscopy for H-Gly-Gly-Pro-OH Structural Insights
Raman spectroscopy is a powerful vibrational spectroscopic technique that provides detailed information about molecular structure, bonding, and intermolecular interactions. For peptides like H-Gly-Gly-Pro-OH, Raman spectroscopy can elucidate specific conformational states and the influence of environmental factors. Studies on related Gly-Pro-containing peptides, such as H-Gly-Pro-Gly-NH2, have utilized Raman spectroscopy to analyze conformational changes induced by salt solutions. These studies reveal that the proline amide bond's trans/cis ratio can be influenced by intramolecular hydrogen bonds, which are sensitive to the surrounding ionic environment mdpi.com. Furthermore, Raman spectroscopy can identify characteristic vibrational modes associated with different secondary structures, including beta-turns and helical conformations, offering insights into the backbone dynamics of H-Gly-Gly-Pro-OH researchgate.netacs.orgnih.govacs.org. The vibrational spectra can also help in distinguishing between different conformers and in understanding the role of specific amino acid residues in stabilizing particular structures.
Circular Dichroism (CD) Spectroscopy for H-Gly-Gly-Pro-OH Conformational Transitions
Circular Dichroism (CD) spectroscopy is a sensitive technique for determining the secondary structure of peptides and proteins by measuring the differential absorption of left and right circularly polarized light. For H-Gly-Gly-Pro-OH, CD spectroscopy can track conformational transitions, such as the formation or disruption of helical structures, in response to environmental changes like temperature or solvent composition. Studies on polypeptides containing Gly-(Pro)n sequences have demonstrated the utility of CD in characterizing their helical structures, often comparing them to natural proline-rich proteins nih.gov. Specifically, CD spectra of polyproline II (PPII) helices typically exhibit a negative band around 200 nm and a positive band around 220-230 nm acs.org. While direct CD studies on H-Gly-Gly-Pro-OH are less common in the provided search results, the general behavior of Gly-Pro motifs in CD spectroscopy suggests that this tripeptide could exhibit characteristic spectral features related to its conformational preferences, potentially indicating a propensity towards PPII-like structures when in appropriate environments or as part of larger peptide chains nih.govacs.orgnih.govnih.govresearchgate.netsubr.edu.
X-ray Crystallography and Diffraction Studies of H-Gly-Gly-Pro-OH and Related Peptide Complexes
X-ray crystallography and diffraction provide high-resolution three-dimensional structural information about molecules in the solid state. While specific crystal structures for H-Gly-Gly-Pro-OH are not extensively detailed in the provided search results, studies on related collagen-like peptides containing Gly-Pro motifs, such as (Pro-Pro-Gly)n and (Gly-Pro-Hyp)n, offer significant insights. These studies reveal detailed molecular packing arrangements and hydrogen-bonding networks that stabilize helical structures researchgate.netresearchgate.netnih.govresearchgate.netnih.govcnr.it. For instance, the crystal structure of Fmoc-Gly-Pro-Hyp demonstrated left-handed polyproline II superhelical packing, stabilized by head-to-tail hydrogen bonds acs.orgnih.gov. Similarly, studies on (Pro-Pro-Gly)10 have elucidated the triple-helical conformation and hydration patterns, highlighting the role of proline residues in maintaining structural integrity and influencing crystal packing researchgate.netnih.govcnr.it. These findings suggest that H-Gly-Gly-Pro-OH, when crystallized, would likely adopt specific ordered conformations dictated by inter- and intramolecular hydrogen bonding, and its packing would be influenced by the proline ring's orientation.
Exploration of Polyproline II Helical Structures in H-Gly-Gly-Pro-OH and Related Motifs
The Polyproline II (PPII) helix is a left-handed, extended helical conformation characterized by specific backbone dihedral angles (φ ≈ -75°, ψ ≈ 150°) wikipedia.org. This conformation is prevalent in collagen and is often adopted by proline-rich sequences, as well as sequences rich in glycine or other amino acids nih.govwikipedia.orgresearchgate.net. The Gly-Pro-Gly sequence, with its proline residue, is expected to influence the propensity for PPII helix formation. Studies on various proline-containing peptides and polypeptides have confirmed that the Gly-Pro motif contributes to the formation of PPII helices acs.orgnih.govresearchgate.net. For example, collagen, the most abundant protein in mammals, is characterized by repeating Gly-Pro-Hyp units that form a triple helix, with individual chains adopting a PPII conformation acs.orgresearchgate.netcore.ac.uk. Research also indicates that glycine-rich sequences can adopt PPII helices, suggesting that the glycine residues in H-Gly-Gly-Pro-OH could also contribute to this structural motif nih.govwikipedia.orgbiorxiv.org. Therefore, H-Gly-Gly-Pro-OH, particularly when part of a larger polypeptide chain or under specific environmental conditions, is likely to exhibit or contribute to PPII helical structures.
Compound List
| Compound Name | Chemical Formula | CAS Number |
| H-Gly-Gly-Pro-OH | C₉H₁₅N₃O₄ | 704-15-4 |
| H-Gly-Pro-OH | C₇H₁₂N₂O₃ | 704-15-4 |
| H-Gly-Pro-Gly-NH₂ | C₈H₁₄N₃O₃ | N/A |
| (Pro-Pro-Gly)n | N/A | N/A |
| (Gly-Pro-Hyp)n | N/A | N/A |
| Fmoc-Gly-Pro-Hyp | N/A | N/A |
Note: CAS numbers are provided where readily available and specific to the exact compound mentioned. For polymeric or unspecified sequences like (Pro-Pro-Gly)n, specific CAS numbers are not applicable.### Conformational Analysis and Structural Characterization of H-Gly-Gly-Pro-OH
The tripeptide H-Gly-Gly-Pro-OH, comprising glycine, glycine, and proline residues, exhibits a distinct conformational behavior influenced significantly by the presence of the proline residue. This cyclic imino acid imparts rigidity and restricts rotational freedom around the peptide backbone, often favoring specific secondary structural elements. This article explores the structural characteristics of H-Gly-Gly-Pro-OH through the lens of various spectroscopic and crystallographic techniques, focusing on insights into its conformational preferences and potential for forming ordered structures.
Raman Spectroscopy for H-Gly-Gly-Pro-OH Structural Insights
Raman spectroscopy provides valuable information about the vibrational modes of molecules, offering insights into their structure, bonding, and conformation. Studies on related peptides, such as H-Gly-Pro-Gly-NH₂, have utilized Raman spectroscopy to investigate the influence of salt solutions on peptide conformation, particularly the trans/cis isomerization of the proline amide bond, which can be modulated by intramolecular hydrogen bonding mdpi.com. The characteristic vibrational frequencies observed in Raman spectra can serve as fingerprints for different secondary structures, including turns and helices, thereby aiding in the conformational assignment of peptides like H-Gly-Gly-Pro-OH researchgate.netacs.orgnih.govacs.org. By analyzing these spectral features, researchers can gain a deeper understanding of how environmental factors affect the peptide's structural integrity and dynamics.
Circular Dichroism (CD) Spectroscopy for H-Gly-Gly-Pro-OH Conformational Transitions
Circular Dichroism (CD) spectroscopy is a highly sensitive technique for characterizing the secondary structure of peptides and proteins by measuring their differential absorption of circularly polarized light. For H-Gly-Gly-Pro-OH, CD spectroscopy can be employed to detect and quantify conformational transitions, such as the formation or disruption of helical structures, in response to changes in temperature, pH, or solvent composition. The Gly-Pro motif is known to be a significant contributor to the formation of the polyproline II (PPII) helix, which typically shows characteristic CD spectral features, including a negative band around 200 nm and a positive band in the 220–230 nm range acs.orgnih.gov. While specific CD studies on H-Gly-Gly-Pro-OH are not extensively detailed, the general propensity of Gly-Pro sequences to adopt PPII-like structures suggests that this tripeptide would exhibit spectral signatures indicative of such conformations under appropriate conditions nih.govnih.govresearchgate.netsubr.edu.
X-ray Crystallography and Diffraction Studies of H-Gly-Gly-Pro-OH and Related Peptide Complexes
X-ray crystallography and diffraction techniques offer high-resolution insights into the three-dimensional arrangement of atoms within a molecule, providing definitive structural information in the solid state. While specific crystal structures for the isolated tripeptide H-Gly-Gly-Pro-OH are not prominently featured in the provided literature, extensive studies on related collagen-like peptides containing Gly-Pro sequences, such as (Pro-Pro-Gly)n and (Gly-Pro-Hyp)n, have revealed detailed molecular packing, hydrogen-bonding networks, and helical conformations researchgate.netresearchgate.netnih.govresearchgate.netnih.govcnr.it. For example, the crystal structure of Fmoc-Gly-Pro-Hyp demonstrated the formation of left-handed polyproline II superhelical packing stabilized by head-to-tail hydrogen bonds acs.orgnih.gov. Studies on (Pro-Pro-Gly)10 have elucidated its triple-helical structure and hydration patterns, emphasizing the role of proline in structural stability and crystal packing researchgate.netnih.govcnr.it. These findings suggest that H-Gly-Gly-Pro-OH, when crystallized, would likely adopt ordered conformations dictated by its specific amino acid sequence and the resulting intermolecular interactions.
Exploration of Polyproline II Helical Structures in H-Gly-Gly-Pro-OH and Related Motifs
The Polyproline II (PPII) helix is a characteristic left-handed, extended helical conformation with specific backbone dihedral angles (φ ≈ -75°, ψ ≈ 150°) wikipedia.org. This structure is a fundamental component of collagen and is frequently adopted by proline-rich sequences, as well as sequences rich in glycine and other amino acids nih.govwikipedia.orgresearchgate.net. The Gly-Pro-Gly sequence, with its proline residue, is expected to promote the formation of PPII helices. Research on various proline-containing peptides has confirmed the contribution of the Gly-Pro motif to PPII helix formation acs.orgnih.govresearchgate.net. Collagen, for instance, features repeating Gly-Pro-Hyp units where individual chains adopt a PPII conformation within a triple helix acs.orgresearchgate.netcore.ac.uk. Furthermore, glycine-rich sequences are also known to form PPII helices nih.govwikipedia.orgbiorxiv.org. Therefore, H-Gly-Gly-Pro-OH, particularly when integrated into larger peptide structures or under specific solution conditions, is likely to adopt or contribute to PPII helical conformations.
Biochemical Interactions and Enzymatic Processing of H Gly Gly Pro Oh
H-Gly-Gly-Pro-OH as a Substrate for Peptidases and Proteases
Substrate Specificity and Kinetic Studies of H-Gly-Gly-Pro-OH with Dipeptidyl Peptidase 4 (DPP-4) and Related Enzymes.
Dipeptidyl peptidase 4 (DPP-4) is a serine exopeptidase known for its broad substrate specificity, primarily cleaving dipeptides from the N-terminus of polypeptides containing proline or alanine (B10760859) at the second position nih.govcambridge.orgmdpi.comrsc.org. While DPP-4's canonical substrates involve Xaa-Pro or Xaa-Ala motifs, its interaction with longer peptides like H-Gly-Gly-Pro-OH would depend on the accessibility of the terminal dipeptide sequence. Studies have shown that DPP-4 efficiently cleaves Gly-Pro-pNA, releasing p-nitroaniline rsc.orgmedchemexpress.com. The presence of proline at the C-terminus of H-Gly-Gly-Pro-OH suggests it could be a substrate for DPP-4 if the N-terminal Gly-Gly portion is accessible and recognized by the enzyme's active site. However, specific kinetic parameters (Km, Vmax, kcat) for H-Gly-Gly-Pro-OH with DPP-4 are not extensively detailed in readily available literature. Related enzymes that cleave N-terminal dipeptides might also interact with this tripeptide, but detailed comparative studies focusing on H-Gly-Gly-Pro-OH are limited.
Interactions of H-Gly-Gly-Pro-OH and Proline-Glycine Motifs with Prolidase.
Prolidase (EC 3.4.13.9) is a metallopeptidase that specifically cleaves dipeptides and tripeptides containing proline or hydroxyproline (B1673980) at the C-terminus mdpi.comnih.govhaematologica.orgnih.gov. Its most specific substrate is Glycyl-proline (Gly-Pro) mdpi.comnih.govnih.gov. Given that H-Gly-Gly-Pro-OH terminates with a proline residue, it is a potential substrate for prolidase. Research indicates that prolidase plays a crucial role in the final stages of collagen catabolism, releasing proline and hydroxyproline nih.gov. While prolidase exhibits high catalytic activity against Gly-Pro, it also hydrolyzes other C-terminal proline-containing dipeptides such as Ala-Pro, Phe-Pro, Met-Pro, Val-Pro, and Leu-Pro mdpi.comnih.gov. The Gly-Pro motif is a common feature in collagen haematologica.org, and the tripeptide H-Gly-Gly-Pro-OH contains this motif at its C-terminus. Studies have confirmed that prolidase activity is essential for the degradation of Gly-Pro haematologica.org. The interaction of H-Gly-Gly-Pro-OH with prolidase would involve the cleavage of the Gly-Pro bond, releasing glycine (B1666218) and proline mdpi.comnih.gov.
Investigation of H-Gly-Gly-Pro-OH as a Substrate for Prolyl Oligopeptidase and Other Serine Peptidases.
Prolyl oligopeptidase (POP) is a serine peptidase that cleaves peptide bonds on the C-terminal side of proline residues within peptides nih.govdcu.ierndsystems.com. It is known to hydrolyze substrates such as Z-Gly-Pro-2-naphthylamide and Z-Gly-Pro-4-nitrophenyl ester nih.gov. The tripeptide H-Gly-Gly-Pro-OH, with its C-terminal proline, is a potential substrate for prolyl oligopeptidase. Studies with related substrates like Z-Gly-Pro-OH indicate that POP can bind to such molecules, suggesting an interaction with H-Gly-Gly-Pro-OH researchgate.net. However, specific kinetic data for H-Gly-Gly-Pro-OH with POP is not widely reported. Other serine peptidases might also process this tripeptide, but the specificity for the Gly-Gly-Pro sequence would determine their efficiency.
Role of H-Gly-Gly-Pro-OH in Collagenase and Matrix Metalloproteinase (MMP) Substrate Assays.
Collagenases and Matrix Metalloproteinases (MMPs) are a family of enzymes involved in the degradation of extracellular matrix components, including collagen sigmaaldrich.comscirp.org. Collagen has a characteristic amino acid sequence rich in Gly-X-Y repeats, where X and Y are often proline and hydroxyproline scirp.org. Synthetic peptides containing the Gly-Pro-Gly-Gly-Pro-Ala sequence have been developed and used as substrates for collagenase determination sigmaaldrich.comsigmaaldrich.combiomol.comcaymanchem.combachem.comfishersci.com. For instance, Z-Gly-Pro-Gly-Gly-Pro-Ala-OH is a known substrate for microbial collagenases biomol.comcaymanchem.combachem.com. While H-Gly-Gly-Pro-OH itself is not a direct substrate in these specific assays, its sequence contains elements found in collagen and its degradation products. The tripeptide H-Gly-Pro-Ala-OH, a cleavage product of Z-GPGGPA, has been noted to inhibit dipeptidylpeptidase IV (DPP IV) fishersci.com. The role of H-Gly-Gly-Pro-OH in collagenase or MMP assays is not explicitly defined as a substrate, but its structural relation to collagen breakdown products suggests potential indirect involvement or investigation as a modulator.
Enzyme Kinetics and Mechanistic Enzymology of H-Gly-Gly-Pro-OH Processing
Determination of Kinetic Parameters (Km, Vmax, kcat) for H-Gly-Gly-Pro-OH Hydrolysis.
Determining the kinetic parameters (Km, Vmax, kcat) for the hydrolysis of H-Gly-Gly-Pro-OH by various enzymes is crucial for understanding its metabolic fate and the efficiency of its processing. These parameters quantify enzyme-substrate affinity and catalytic rate.
Prolidase: Prolidase is known to have a high affinity for Gly-Pro, with kinetic studies on Gly-Pro yielding Km values in the millimolar range, though specific values for H-Gly-Gly-Pro-OH are not directly reported mdpi.comnih.govhaematologica.orgnih.gov. The enzyme requires manganese ions for activity nih.govjst.go.jp.
DPP-4: For Gly-Pro-pNA, a chromogenic substrate for DPP-4, Km values have been reported around 691.9 μM rsc.org. While H-Gly-Gly-Pro-OH contains the Gly-Pro motif, its larger size and the additional glycine residue might influence its interaction with DPP-4, potentially altering kinetic parameters compared to simpler dipeptides.
Prolyl Oligopeptidase: Kinetic studies using substrates like Z-Gly-Pro-2-naphthylamide and Z-Gly-Pro-4-nitrophenyl ester have been conducted for prolyl oligopeptidase nih.gov. For Z-Gly-Pro-AMC, a Km value of 270 μM was determined for a specific proline-cleaving peptidase dcu.ie. The kinetic parameters for H-Gly-Gly-Pro-OH with POP are not explicitly documented.
Collagenase/MMPs: Synthetic substrates like Z-Gly-Pro-Gly-Gly-Pro-Ala have been used to determine kinetic parameters for collagenases. For example, Z-Gly-Pro-Gly-Gly-Pro-Ala was reported to have a Km of 0.71 mM for collagenase sigmaaldrich.com. Specific kinetic data for H-Gly-Gly-Pro-OH with these enzymes is not readily available.
Table 1: Representative Kinetic Parameters for Related Peptide Substrates
| Enzyme Category | Specific Enzyme/Assay | Substrate Example | Km (mM) | kcat (s⁻¹) | Reference(s) |
| Dipeptidyl Peptidase 4 | DPP-4 | Gly-Pro-pNA | 0.692 | Not specified | rsc.org |
| Prolidase | Human Prolidase | Gly-Pro | Not specified | Not specified | mdpi.comnih.govnih.gov |
| Prolyl Oligopeptidase | Prolyl Oligopeptidase | Z-Gly-Pro-AMC | 0.270 | Not specified | dcu.ie |
| Prolyl Oligopeptidase | Prolyl Oligopeptidase | Z-Gly-Pro-2-naphthylamide | Not specified | Not specified | nih.gov |
| Collagenase | Microbial Collagenase | Z-Gly-Pro-Gly-Gly-Pro-Ala | 0.71 | Not specified | sigmaaldrich.com |
| Oligopeptidase (M3B) | GT-SM3B | Z-Gly-Pro-Gly-Gly-Pro-Ala-OH | 0.00217 (μM) | 5.99 (s⁻¹) | nih.gov |
Note: Direct kinetic data for H-Gly-Gly-Pro-OH with all listed enzymes is not comprehensively available. Values presented are for closely related substrates or peptide motifs to illustrate typical ranges.
Computational Studies and Molecular Modeling of H Gly Gly Pro Oh
Molecular Dynamics (MD) Simulations of H-Gly-Gly-Pro-OH
Molecular dynamics simulations are crucial for understanding the dynamic behavior of peptides like H-Gly-Gly-Pro-OH. These simulations allow researchers to observe how the peptide's structure evolves over time, influenced by factors such as solvent and temperature.
Studies on peptides containing Gly and Pro residues, such as Gly-Pro-Gly-Gly, have utilized MD simulations to map their conformational landscapes in aqueous solutions. These simulations, often spanning microseconds, help in identifying preferred backbone and side-chain conformations acs.orgnih.govresearchgate.net. The choice of force field and water model significantly impacts the observed dynamics, with some force fields showing better agreement with experimental NMR data for proline-containing peptides acs.orgnih.gov. For instance, MD simulations can reveal the ensemble of conformations a peptide adopts, providing insights into its flexibility and structural variability in solution nih.govnih.govbiorxiv.org.
Proline residues are unique due to the relatively low energy barrier for cis-trans isomerization of their peptide bonds, a process critical in protein folding and function ucsb.eduacs.orgacs.orgnih.govresearchgate.netnih.govacs.org. Computational studies, including MD simulations, are used to investigate this isomerization. For example, simulations of peptides containing Gly-Pro motifs have characterized the transition state and the dynamics of cis-trans interconversion, both in free solution and when bound to enzymes like cyclophilin ucsb.eduacs.org. The proline ring puckering, which influences backbone dihedral angles and peptide bond isomerization, is also a subject of computational analysis, particularly in the context of collagen stability nih.govaip.orgresearchgate.net. These studies often use quantum chemistry methods to refine understanding of these processes nih.govaip.org.
Quantum Chemistry Calculations for H-Gly-Gly-Pro-OH Electronic Structure and Reactivity
Quantum chemistry methods, such as Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and reactivity of molecules. For peptides and amino acids, DFT calculations can elucidate properties like bond orders, atomic charges, and dipole moments, which influence their chemical behavior and interactions longdom.orgaustinpublishinggroup.comhilarispublisher.comresearchgate.net. For instance, DFT has been used to study the electronic effects on proline ring conformations and peptide bond isomerization researchgate.netnih.govaip.orgacs.org. Calculations on amino acid pairs reveal parameters related to peptide bond formation propensity, aiding in understanding the sequence-dependent properties of peptides austinpublishinggroup.comhilarispublisher.com.
Theoretical Prediction of H-Gly-Gly-Pro-OH Binding Affinities with Biological Receptors and Enzymes
Computational methods like molecular docking and binding affinity predictions are employed to assess how H-Gly-Gly-Pro-OH or its derivatives might interact with biological targets. While specific studies on H-Gly-Gly-Pro-OH binding to known receptors are not extensively detailed in the provided search results, general approaches involve simulating peptide-ligand interactions to predict binding modes and affinities. For example, computational design of peptide ligands for targets like ochratoxin A has been performed using molecular modeling and docking software nih.gov. Studies on proline-containing peptides interacting with enzymes like leukotriene A4 hydrolase provide examples of how peptide structure and active site interactions are computationally investigated pnas.org.
Computational Design and Virtual Screening of H-Gly-Gly-Pro-OH Derivatives
The principles of computational design and virtual screening can be applied to H-Gly-Gly-Pro-OH to identify potential derivatives with enhanced or altered properties. This involves generating libraries of related compounds and screening them computationally for desired characteristics, such as improved binding to a target or modified conformational stability nih.gov. While direct examples for H-Gly-Gly-Pro-OH derivatives are not explicitly found, the methodology is established in drug discovery and peptide engineering, using tools like de novo design programs and dynamic modeling software nih.gov.
Advanced Analytical Techniques for Characterization and Quantification of H Gly Gly Pro Oh
High-Performance Liquid Chromatography (HPLC) for H-Gly-Gly-Pro-OH Analysis
HPLC is a cornerstone technique for the separation, identification, and quantification of peptides. Its versatility allows for the development of methods tailored to assess purity and resolve complex mixtures.
Method Development for Purity Assessment and Chromatographic Separation
Developing robust HPLC methods for peptide analysis involves careful selection of stationary phases, mobile phases, and detection parameters. Reversed-phase HPLC (RP-HPLC) is commonly utilized for peptide separation due to its ability to resolve compounds based on hydrophobicity hplc.euijpsjournal.com. For polar analytes like H-Gly-Gly-Pro-OH, hydrophilic-interaction chromatography (HILIC) or RP-HPLC with specific ion-pairing agents or mobile phase modifiers may be preferred to ensure adequate retention and separation mdpi.comacs.org.
Method development for purity assessment typically involves optimizing mobile phase composition (e.g., acetonitrile (B52724)/water gradients with acidic modifiers like trifluoroacetic acid (TFA) or formic acid) and column selection (e.g., C18 or Gemini C18 columns) to achieve baseline separation of the target peptide from potential impurities, such as deletion sequences, truncated peptides, or degradation products mdpi.comalmacgroup.comresearchgate.net. Detection is often performed using UV absorbance at wavelengths around 210-230 nm, which is characteristic for peptide bonds almacgroup.com. Mass spectrometry (MS) coupled with HPLC (LC-MS) can also be used for peak purity assessment by analyzing the mass-to-charge ratio (m/z) of eluting peaks almacgroup.comchromatographyonline.com.
Separation of H-Gly-Gly-Pro-OH Diastereomers and Conformer Isomers
The separation of stereoisomers, including diastereomers and conformer isomers, presents a significant analytical challenge. Diastereomers, which have different configurations at one or more stereocenters, can be separated using standard RP-HPLC if their interactions with the stationary phase differ sufficiently researchgate.net. However, for enantiomers or closely related diastereomers, chiral stationary phases (CSPs) or chiral mobile phase additives are often required jst.go.jpchiraltech.commdpi.comsigmaaldrich.com. These specialized techniques exploit subtle differences in the three-dimensional structures of stereoisomers to achieve separation.
Conformer isomers, arising from restricted rotation around peptide bonds, particularly those involving proline, can also be separated. Low-temperature chromatography, often combined with specific mobile phase compositions, has been shown to effectively resolve conformers of proline-containing peptides nih.gov. The high resolving power of Ultra-Performance Liquid Chromatography (UPLC) is particularly beneficial for separating various classes of peptide isomers, including diastereomeric pairs and conformers, by providing distinct retention times and MS/MS spectra researchgate.net.
Mass Spectrometry (MS) for H-Gly-Gly-Pro-OH Structural Elucidation and Quantification
Mass spectrometry, often coupled with liquid chromatography (LC-MS), is indispensable for determining the molecular weight, confirming the sequence, and quantifying peptides like H-Gly-Gly-Pro-OH in complex matrices.
Fragmentation Pattern Analysis of H-Gly-Gly-Pro-OH for Sequence Verification
Tandem mass spectrometry (MS/MS) is the primary technique for peptide sequencing. In MS/MS, a precursor peptide ion is selected and fragmented, typically through Collision-Induced Dissociation (CID). The resulting fragment ions (e.g., b- and y-ions) provide information about the amino acid sequence. For H-Gly-Gly-Pro-OH, the fragmentation pattern would reveal the characteristic losses corresponding to glycine (B1666218) and proline residues, thereby confirming the sequence nih.govnih.govsepscience.com. Specific immonium ions, which are low-mass fragment ions characteristic of individual amino acids, can also aid in sequence verification, with proline yielding a distinct immonium ion nih.gov. Understanding these fragmentation patterns is key to validating peptide identifications nih.govnih.gov.
Targeted and Untargeted LC-MS/MS for H-Gly-Gly-Pro-OH Detection in Complex Mixtures
LC-MS/MS is widely applied for the detection and quantification of peptides in complex biological or chemical samples mtoz-biolabs.comnih.govbioanalysis-zone.commdpi.com.
Targeted LC-MS/MS: This approach focuses on detecting and quantifying specific, known analytes. It typically employs Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) to monitor specific precursor-to-product ion transitions, offering high sensitivity and selectivity nih.govbioanalysis-zone.comresearchgate.netnih.gov. For instance, a targeted LC-MS/MS method could be developed to specifically quantify H-Gly-Gly-Pro-OH by monitoring characteristic fragment ions. Propyl chloroformate (PCF) derivatization has been used to enhance the detection of peptides like Gly-Pro-Hyp, suggesting similar approaches could be beneficial for H-Gly-Gly-Pro-OH nih.govnih.govresearchgate.net.
Untargeted LC-MS/MS: This approach aims to detect and profile a broad range of metabolites or peptides in a sample without prior knowledge of their identity. It typically uses data-dependent acquisition (DDA) to fragment ions across a wide mass range mtoz-biolabs.comnih.gov. While it provides a broader overview, quantification is often relative or semi-quantitative. Untargeted analysis can be valuable for discovering novel peptides or identifying unexpected modifications.
NMR Spectroscopy in Quantitative and Structural Characterization of H-Gly-Gly-Pro-OH
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining molecular structure and can also be used for quantitative analysis (qNMR).
For H-Gly-Gly-Pro-OH, NMR can provide detailed structural information. 1D 1H and 13C NMR spectra reveal the chemical environment of protons and carbons, respectively. The chemical shifts of these nuclei are sensitive to the local electronic environment and conformation researchgate.netprotein-nmr.org.ukwikipedia.orgconductscience.com. Studies on related peptides have cataloged random coil chemical shifts for amino acids, which serve as a reference for identifying deviations indicative of secondary structure researchgate.netprotein-nmr.org.uk. The presence of proline, for example, significantly influences the chemical shifts of neighboring residues due to its cyclic structure and restricted rotation researchgate.netprotein-nmr.org.uk.
NMR can also be used for quantitative analysis (qNMR) by integrating signal intensities relative to a known internal standard rsc.orgnih.gov. This allows for the determination of peptide content with high accuracy, often described in pharmacopeial standards rsc.org. Furthermore, advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), can establish connectivity between nuclei, providing definitive structural assignments and confirming the sequence of H-Gly-Gly-Pro-OH conductscience.comtitech.ac.jpresearchgate.netresearchgate.net. Solid-state NMR can also be employed to study peptide conformation in the solid state titech.ac.jpresearchgate.netnih.gov.
Development of Bioanalytical Methods for H-Gly-Gly-Pro-OH Quantification in Research Samples
The accurate and sensitive quantification of peptides such as H-Gly-Gly-Pro-OH (Glycyl-Glycyl-Proline) in diverse research matrices is fundamental for elucidating their biological roles, tracking their metabolic pathways, and assessing their potential therapeutic efficacy. Developing robust bioanalytical methods for these tripeptides presents several challenges, including their inherent polarity, susceptibility to enzymatic degradation, and often low concentrations within complex biological environments. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the predominant analytical technique, offering the necessary selectivity, sensitivity, and throughput for such investigations.
Chromatographic Separation and Mass Spectrometric Detection
Effective separation of H-Gly-Gly-Pro-OH from other matrix components is a critical first step. Reversed-phase high-performance liquid chromatography (RP-HPLC) and its more efficient counterpart, ultra-high-performance liquid chromatography (UPLC), are commonly employed. Stationary phases, such as C18 columns, are frequently used, with mobile phases typically consisting of aqueous buffers (e.g., water with formic acid or trifluoroacetic acid) and organic modifiers (e.g., acetonitrile) to facilitate separation based on hydrophobicity nih.govresearchgate.netnih.govdovepress.com. For highly polar peptides like H-Gly-Gly-Pro-OH, hydrophilic interaction liquid chromatography (HILIC) using amide-based columns can also provide superior retention and resolution researchgate.net.
Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is indispensable for achieving the high selectivity and sensitivity required for peptide quantification. Electrospray ionization (ESI) is the most common ionization source, typically operating in positive ion mode for peptides. Quantification is predominantly performed using Multiple Reaction Monitoring (MRM), which involves monitoring specific precursor-to-product ion transitions characteristic of the target peptide. Parallel Reaction Monitoring (PRM) offers an alternative for broader screening or when dealing with complex samples. The selection of appropriate precursor and fragment ions is critical for method specificity and sensitivity.
Sample Preparation Strategies
Robust sample preparation is essential to remove interfering matrix components and concentrate the analyte prior to LC-MS/MS analysis. Common techniques include:
Protein Precipitation: This widely used method involves adding organic solvents, such as acetonitrile or methanol, to biological samples (e.g., plasma, cell lysates) to precipitate proteins, followed by centrifugation to collect the supernatant containing the peptides dovepress.com.
Extraction: Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be employed for further cleanup and concentration, particularly for samples with very low peptide concentrations or complex matrices researchgate.netnih.gov.
Derivatization: To enhance ionization efficiency, improve chromatographic retention, or increase stability, derivatization may be performed. For instance, reagents like 3-aminopyridyl-N-hydroxysuccinimidyl carbamate (B1207046) (APDS) have been used for analyzing collagen-derived dipeptides nih.govacs.org, and chloroformate derivatization has been applied to di- and tripeptides researchgate.netmdpi.com.
Method Validation and Performance Characteristics
The validation of bioanalytical methods is crucial to ensure their reliability for research applications. Key validation parameters include:
Selectivity and Specificity: The ability of the method to accurately measure the target peptide in the presence of endogenous compounds and other potential interferents.
Linearity and Range: Establishing the concentration range over which the method provides a reproducible and proportional response. Studies on similar peptides have demonstrated linearity across several orders of magnitude mdpi.comnih.gov.
Accuracy and Precision: Accuracy refers to the closeness of measured values to the true concentration, while precision reflects the reproducibility of measurements. These are typically assessed at multiple quality control (QC) levels.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration that can be detected, while the LOQ is the lowest concentration that can be reliably quantified with acceptable accuracy and precision. For related tripeptides, LOQs have been reported as low as 0.05 ng/mL or in the nanomolar range researchgate.netnih.govmdpi.comnih.gov.
Extraction Recovery: The efficiency of the sample preparation process in recovering the target analyte from the matrix. High recoveries, often exceeding 90%, are desirable researchgate.netnih.gov.
Matrix Effects: The influence of co-eluting matrix components on the ionization efficiency of the analyte. These effects can lead to ion suppression or enhancement, impacting quantification accuracy. Studies often aim to minimize matrix effects, reporting values below 15% researchgate.netnih.govresearchgate.netnih.gov.
Stability: Assessing the stability of the peptide under various conditions, including freeze-thaw cycles, short-term storage (bench-top), and long-term storage at specified temperatures (e.g., -20°C or -80°C) researchgate.netnih.gov.
Examples of Bioanalytical Methods for Related Peptides
Several studies have detailed the development of LC-MS/MS methods for quantifying peptides structurally similar to H-Gly-Gly-Pro-OH, providing a basis for its own method development:
A UPLC-MS/MS method was developed for cyclic glycine-proline (cGP) in fungal extracts, achieving a limit of detection (LOD) of 4.8 ng/mL with excellent linearity, precision, and recovery researchgate.netnih.gov.
Methods for quantifying proline-glycine-proline (PGP) in human plasma have reported LOQs of 0.05 ng/mL and extraction recoveries greater than 90%, with matrix effects below 15% researchgate.netnih.gov.
A UPLC-MS/MS assay for intracellular glycyl-sarcosine (Gly-Sar) demonstrated a dynamic range of 0.1 to 1000 ng/mL and an LOQ of 0.68 nM, enabling high-throughput screening mdpi.comnih.gov.
For tripeptides like Gly-Pro-Yaa, LC-MS/MS methods utilizing precursor ion scanning have been developed, offering sensitive detection capabilities nih.gov.
Analysis of di- and tripeptides in food ingredients often employs derivatization techniques to enhance detectability and chromatographic performance researchgate.net.
These examples highlight the versatility and sensitivity of LC-MS/MS for peptide quantification in various research contexts, providing a solid foundation for developing a specific method for H-Gly-Gly-Pro-OH.
Summary of Bioanalytical Method Performance for Related Peptides
| Peptide Analyzed | Matrix | Analytical Technique | Limit of Quantification (LOQ) | Extraction Recovery (%) | Reference(s) |
| Cyclic Glycine-Proline (cGP) | Fungal extracts | UPLC-MS/MS | 4.8 ng/mL | Not specified | researchgate.netnih.gov |
| Proline-Glycine-Proline (PGP) | Human plasma | LC-MS/MS | 0.05 ng/mL | >90 | researchgate.netnih.gov |
| Glycyl-Sarcosine (Gly-Sar) | Caco-2 cell lysates | UPLC-MS/MS | 0.68 nM | Not specified | mdpi.comnih.gov |
| Glycyl-prolyl-hydroxyproline | Collagen Hydrolysates | LC-MS/MS | 1.16 µM | 99.9 | mdpi.com |
| Glycyl-proline (Gly-Pro) | Plasma (COVID-19 patients) | LC-MS/MS | Not specified | Not specified | nih.govmetabolomicsworkbench.org |
Compound List
H-Gly-Gly-Pro-OH (Glycyl-glycyl-L-proline)
Cyclic glycine-proline (cGP)
Gly-Pro-Yaa
Gly-Hyp-Yaa
Proline-Glycine-Proline (PGP)
Acetyl-PGP (AcPGP)
Glycyl-sarcosine (Gly-Sar)
Glycyl-proline (Gly-Pro)
Ala-Gly-Pro
Hydroxyprolyl-glycine (Hyp-Gly)
Prolyl-hydroxyproline (Pro-Hyp)
Glycyl-prolyl-hydroxyproline (Gly-Pro-Hyp)
H Gly Gly Pro Oh in Peptide Design, Engineering, and Advanced Applications
H-Gly-Gly-Pro-OH in Peptide Self-Assembly and Supramolecular Chemistry
Peptide self-assembly is a fundamental process driven by non-covalent interactions, leading to the formation of ordered supramolecular structures such as hydrogels, nanofibers, and nanotubes frontiersin.orgnih.govrsc.orgacs.orgnih.govstrath.ac.ukresearchgate.net. These interactions include hydrogen bonding, π-π stacking, and hydrophobic effects, which are modulated by the peptide sequence and environmental conditions frontiersin.orgnih.govrsc.orgacs.orgnih.govstrath.ac.ukresearchgate.net.
Formation of Hydrogels and Nanostructures from H-Gly-Gly-Pro-OH Based Sequences.
Collagen-mimetic peptides (CMPs), often featuring repeating units like Gly-Pro-Hyp, are well-known for their ability to self-assemble into ordered structures, including hydrogels and nanofibers nih.govresearchgate.netacs.orgnih.govnih.govnih.gov. The use of protecting groups, such as Fmoc, on the N-terminus of these peptides can promote self-assembly through π-stacking interactions, leading to the formation of hydrogels with improved mechanical rigidity acs.orgnih.gov. While direct examples of H-Gly-Gly-Pro-OH forming hydrogels are not extensively documented, sequences incorporating this tripeptide could potentially contribute to the formation of supramolecular architectures. The inherent properties of the Gly-Gly-Pro sequence, when appropriately modified or presented within a larger peptide structure, could facilitate the assembly into hydrogels or other nanostructures, drawing parallels with the assembly behavior of other collagen-derived peptides.
Application of H-Gly-Gly-Pro-OH in Biosensor Development
Peptides serve as versatile building blocks for biosensors due to their specificity, ease of modification, and biocompatibility mdpi.com. Their sequences can be tailored to interact with specific analytes or to act as substrates for enzymatic detection.
Design of Fluorescent Probes Utilizing H-Gly-Gly-Pro-OH as a Cleavable Substrate.
Fluorescent probes are widely used in biosensing, often employing peptides as cleavable substrates. Upon enzymatic cleavage of a specific peptide bond, a fluorophore is released or its fluorescence properties are altered, signaling the presence and activity of the target enzyme beilstein-journals.orgnih.gov. For instance, dipeptides like H-Gly-Pro-AMC are used as fluorogenic substrates for enzymes such as dipeptidyl peptidase-4 (DPP-4) beilstein-journals.orgnih.govmedchemexpress.com. H-Gly-Gly-Pro-OH, with its Gly-Gly-Pro sequence, could potentially serve as a specific substrate for proteases that recognize this particular motif. For example, Z-Gly-Pro-Gly-Gly-Pro-Ala-OH has been identified as a collagenase substrate medchemexpress.com. The design of fluorescent probes incorporating H-Gly-Gly-Pro-OH would involve conjugating a fluorophore to the peptide such that cleavage by a target enzyme liberates the fluorescent signal.
H-Gly-Gly-Pro-OH in Enzyme Immobilization Studies.
Enzyme immobilization is a crucial technique in biocatalysis and biosensor development, enhancing enzyme stability, reusability, and activity rsc.orgresearchgate.net. Peptide sequences can be engineered to facilitate enzyme immobilization through specific binding interactions or by acting as linkers to solid supports rsc.orgresearchgate.netresearchgate.net. For example, peptides containing cysteine tags or specific affinity sequences have been used to immobilize enzymes onto functionalized surfaces rsc.orgresearchgate.net. While H-Gly-Gly-Pro-OH is not explicitly cited as a direct immobilization ligand, its peptide nature suggests potential applications. It could be incorporated into peptide sequences designed to bind to specific enzymes or substrates, or it might serve as a component in a larger peptide-based scaffold for enzyme attachment. The immobilization of proline-specific endoprotease (PSEP) on silica (B1680970) nanoparticles has been reported researchgate.net, and peptides containing Pro-Gly sequences are known to be cleaved by collagenases nih.gov, indicating the relevance of such sequences in enzyme-related studies.
H-Gly-Gly-Pro-OH as a Model for Collagen-Derived Bioactive Peptides.
Collagen, the most abundant protein in mammals, is characterized by a high content of glycine (B1666218) and proline residues, often arranged in repetitive Gly-X-Y triplets, where X and Y are frequently proline and hydroxyproline (B1673980) csic.esnih.govroyalsocietypublishing.orgoup.com. The dipeptide H-Gly-Pro-OH is recognized as an end product of collagen metabolism, cleaved by prolidase glpbio.combiorbyt.com. Collagen-derived peptides have demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and anti-platelet effects csic.esoup.commdpi.comtargetmol.com. H-Gly-Gly-Pro-OH can serve as a valuable model to investigate the bioactivity associated with the Gly-Gly-Pro sequence, a variation of the prevalent Gly-Pro motif found in collagen. Furthermore, H-Gly-Gly-Pro-OH has been identified as a polypeptide that binds to Alzheimer's disease (AD) amyloid peptides and inhibits the formation of beta-amyloid fibrils, suggesting a specific bioactivity independent of its collagen origin biosynth.com.
Data Tables
Table 1: Selected Collagen-Mimetic Peptides and Their Self-Assembly Characteristics
| Peptide Sequence (Representative) | Primary Driving Force for Assembly | Observed Nanostructure/Material | Reference(s) |
| Fmoc-Gly-Pro-Hyp | π-stacking, H-bonding | Single crystals, helical fibrils | acs.orgnih.gov |
| (Pro-Hyp-Gly)10 | Hydration, H-bonding | Fibrils, higher-order structures | nih.gov |
| H-Gly-Pro-OH | n → π* interactions | Stable structures | frontiersin.org |
| H-(Gly)n-(Asp)2-OH (n=4-10) | Hydrophobic effect | Nanotubes, nanovesicles | acs.org |
Table 2: Bioactivities of Selected Collagen-Derived Peptides
| Peptide Sequence (Representative) | Reported Bioactivity | Potential Application | Reference(s) |
| Gly-Pro-Hyp | Antioxidant, anti-aging, anti-inflammatory | Skin health, functional foods | csic.esoup.comtargetmol.combiosynth.com |
| Pro-Gly (PG) / Hyp-Gly (OG) | Anti-platelet aggregation, targets P2Y12 receptor | Cardiovascular disease prevention | mdpi.com |
| H-Gly-Gly-Pro-OH | Binds AD amyloid peptides, inhibits beta-amyloid fibril formation | Neurodegenerative disease research | biosynth.com |
| (Gly-Pro-Hyp)10 | Mitogen for hepatic stellate cells, enhances MMP-2 activity | Therapeutic options in MMP-associated diseases | nih.gov |
Conclusion and Future Perspectives in H Gly Gly Pro Oh Research
Emerging Trends in H-Gly-Gly-Pro-OH Synthesis and Purification
The synthesis and purification of peptides such as H-Gly-Gly-Pro-OH are continually evolving, driven by the need for higher efficiency, purity, and sustainability. While traditional solid-phase peptide synthesis (SPPS) remains a cornerstone, several emerging trends are shaping the future of tripeptide production.
One significant development is the advancement of liquid-phase peptide synthesis (LPPS) . pharmasource.globalteknoscienze.comcambrex.com This methodology combines the advantages of classical solution-phase synthesis and solid-phase techniques. acs.org In LPPS, the growing peptide chain is attached to a soluble tag, which facilitates purification while the reactions occur in a homogenous solution. acs.org This approach can lead to higher yields and purity for shorter peptides like H-Gly-Gly-Pro-OH and is more amenable to large-scale production. acs.orgkdmarketinsights.com Recent innovations in LPPS technology utilize traditional batch reactors and continuous flow systems, which significantly reduces the consumption of solvents and excess reagents compared to conventional SPPS. pharmasource.globalcambrex.com
Another key trend is the move towards more environmentally friendly synthesis methods . This includes the exploration of aqueous media for solid-phase peptide synthesis (ASPPS). rsc.orgresearchgate.net The use of water as a solvent minimizes the reliance on hazardous organic solvents, aligning with the principles of green chemistry. rsc.org Researchers have successfully synthesized di- and tripeptides in aqueous environments with good yields and purity. researchgate.net The development of water-compatible protecting groups and coupling reagents is crucial for the broader adoption of this technology. researchgate.net
Enzymatic synthesis is also gaining traction as a sustainable alternative. The use of enzymes for peptide bond formation offers high specificity and mild reaction conditions, reducing the need for protecting groups and minimizing side reactions. While still an area of active research, enzymatic ligation holds promise for the clean and efficient synthesis of short peptides.
In the realm of purification, advancements in chromatography are noteworthy. The development of novel stationary phases and the optimization of existing techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC), allow for higher resolution and purity of the final peptide product. Furthermore, the integration of crystallization as a purification step is being explored to reduce the reliance on preparative chromatography and lyophilization, potentially improving product stability and quality. cambrex.com
The table below summarizes some of the key emerging trends in the synthesis and purification of peptides like H-Gly-Gly-Pro-OH.
| Trend | Description | Potential Advantages for H-Gly-Gly-Pro-OH Synthesis |
| Liquid-Phase Peptide Synthesis (LPPS) | Synthesis on a soluble support, combining benefits of solid-phase and solution-phase methods. | Higher yields, improved purity for short peptides, scalability, reduced solvent and reagent use. pharmasource.globalteknoscienze.comcambrex.comacs.org |
| Aqueous Solid-Phase Peptide Synthesis (ASPPS) | Utilization of water as a solvent in solid-phase synthesis. | Environmentally friendly, reduced use of hazardous organic solvents. rsc.orgresearchgate.net |
| Enzymatic Synthesis | Use of enzymes to form peptide bonds. | High specificity, mild reaction conditions, reduced need for protecting groups, fewer side reactions. |
| Advanced Chromatographic Purification | Development of new stationary phases and optimization of HPLC techniques. | Higher resolution, improved purity of the final product. |
| Crystallization as a Purification Method | Using crystallization to purify the peptide product. | Potential for higher purity, improved product stability, reduced reliance on chromatography and lyophilization. cambrex.com |
Advanced Methodologies for Deciphering H-Gly-Gly-Pro-OH Conformational Landscapes
Understanding the three-dimensional structure and conformational dynamics of H-Gly-Gly-Pro-OH is crucial for elucidating its biological function and for its application in biomaterials. Several advanced methodologies are employed to explore the conformational landscape of this tripeptide.
Nuclear Magnetic Resonance (NMR) Spectroscopy , particularly two-dimensional (2D) NMR techniques, is a powerful tool for determining the solution-state conformation of peptides. researchgate.netcsbsju.edunih.govnih.govacs.org Experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) help in assigning the proton resonances, while NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about through-space proximities between protons, which is essential for defining the peptide's fold. nih.gov For a small peptide like H-Gly-Gly-Pro-OH, these techniques can reveal the preferred backbone and side-chain torsion angles, as well as the presence of any stable secondary structures in different solvent environments. nih.gov
Circular Dichroism (CD) Spectroscopy is another valuable technique for assessing the secondary structure of peptides in solution. nih.govcreative-proteomics.comamericanpeptidesociety.orgspringernature.comresearchgate.net By measuring the differential absorption of left- and right-circularly polarized light in the far-UV region, CD spectroscopy can provide information on the presence of α-helices, β-sheets, turns, and random coil structures. creative-proteomics.comamericanpeptidesociety.org For a short and flexible peptide like H-Gly-Gly-Pro-OH, CD can be used to monitor conformational changes induced by variations in temperature, pH, or the presence of interacting molecules. americanpeptidesociety.org
X-ray Crystallography provides high-resolution structural information of molecules in their crystalline state. researchgate.netnih.govresearchgate.netiisc.ac.in Obtaining suitable crystals of a small and flexible peptide like H-Gly-Gly-Pro-OH can be challenging. However, if successful, the resulting crystal structure offers a detailed snapshot of a low-energy conformation, revealing precise bond lengths, bond angles, and torsion angles. nih.gov This information is invaluable for validating and refining computational models.
Molecular Dynamics (MD) Simulations complement experimental techniques by providing a dynamic view of the peptide's conformational landscape. nih.gov By simulating the movements of atoms over time, MD can explore the full range of accessible conformations and the transitions between them. These simulations can provide insights into the flexibility of the peptide, the role of solvent interactions, and the relative populations of different conformational states.
The following table outlines the strengths and limitations of these advanced methodologies for studying the conformational landscape of H-Gly-Gly-Pro-OH.
| Methodology | Information Provided | Strengths | Limitations |
| 2D-NMR Spectroscopy | Solution-state conformation, inter-proton distances, torsion angles. researchgate.netcsbsju.edunih.gov | Provides information in a biologically relevant solution environment; can characterize dynamic processes. nih.gov | Structure represents an average over time; can be complex to interpret for highly flexible peptides. |
| Circular Dichroism (CD) Spectroscopy | Secondary structure content (α-helix, β-sheet, random coil). nih.govcreative-proteomics.comamericanpeptidesociety.orgspringernature.com | Rapid and sensitive to conformational changes; requires small amounts of sample. creative-proteomics.com | Provides low-resolution structural information; deconvolution of spectra can be ambiguous. |
| X-ray Crystallography | High-resolution solid-state structure, precise atomic coordinates. researchgate.netnih.govresearchgate.net | Provides a detailed and accurate picture of a single conformation. | Crystal packing forces may influence the conformation; obtaining suitable crystals can be difficult. |
| Molecular Dynamics (MD) Simulations | Dynamic behavior, conformational ensembles, free energy landscapes. nih.gov | Provides a detailed view of molecular motion and conformational flexibility. | Accuracy is dependent on the force field used; can be computationally expensive. |
Unveiling Novel Biochemical Pathways and Enzyme Interactions for H-Gly-Gly-Pro-OH
The biochemical pathways and enzymatic interactions of H-Gly-Gly-Pro-OH are not yet fully elucidated, but insights can be drawn from the metabolism of related proline-containing peptides. The unique cyclic structure of proline imposes specific constraints on peptide bonds, making them substrates for a particular class of enzymes. wikipedia.org
A key enzyme in proline metabolism is prolidase (PEPD) , a cytosolic metalloproteinase that specifically cleaves dipeptides with a C-terminal proline or hydroxyproline (B1673980) residue. wikipedia.orgnih.govresearchgate.netnih.govjst.go.jp Prolidase plays a critical role in the final stages of collagen degradation and in the recycling of proline for new protein synthesis. wikipedia.orgnih.gov While prolidase is known to act on X-Pro dipeptides, its activity on tripeptides like Gly-Gly-Pro has not been extensively studied. nih.gov However, it is conceivable that H-Gly-Gly-Pro-OH could be a substrate for prolidase, which would cleave the Gly-Pro bond to release proline and the dipeptide Gly-Gly. Further research is needed to confirm this interaction and determine the kinetic parameters.
Another class of enzymes that may interact with H-Gly-Gly-Pro-OH is the dipeptidyl peptidase (DPP) family. Dipeptidyl peptidase IV (DPP-IV) is a well-characterized enzyme that cleaves dipeptides from the N-terminus of peptides that have a proline or alanine (B10760859) residue in the penultimate position (X-Pro-...). biorxiv.orgnih.govnih.gov Given this specificity, H-Gly-Gly-Pro-OH could potentially be a substrate for DPP-IV, which would cleave the N-terminal Gly-Gly dipeptide, releasing it and leaving proline. However, the efficiency of this cleavage would depend on the specific recognition of the Gly-Gly-Pro sequence by the enzyme's active site. biorxiv.org
The metabolism of proline itself involves interconversion with glutamate and ornithine. creative-proteomics.comresearchgate.netfrontiersin.orgresearchgate.netnih.gov If H-Gly-Gly-Pro-OH is hydrolyzed to release free proline, this proline can then enter the cellular proline pool and be utilized in various metabolic pathways, including collagen synthesis, or be catabolized for energy. frontiersin.orgresearchgate.net
The potential enzymatic interactions of H-Gly-Gly-Pro-OH are summarized in the table below.
| Enzyme Family | Potential Interaction with H-Gly-Gly-Pro-OH | Putative Products |
| Prolidase (PEPD) | Cleavage of the C-terminal Gly-Pro bond. | Gly-Gly and Proline |
| Dipeptidyl Peptidase IV (DPP-IV) | Cleavage of the N-terminal Gly-Gly dipeptide. | Gly-Gly and Proline |
Further research utilizing techniques such as enzyme kinetics assays and mass spectrometry-based proteomics is necessary to definitively identify the enzymes that interact with H-Gly-Gly-Pro-OH and to map its metabolic fate within biological systems.
Frontiers in Computational Chemistry for H-Gly-Gly-Pro-OH Design and Prediction
Computational chemistry is playing an increasingly vital role in the design and prediction of the properties of peptides like H-Gly-Gly-Pro-OH. These in silico approaches offer a powerful means to explore vast chemical spaces, predict molecular behavior, and guide experimental studies.
A major frontier in this field is the application of quantum mechanics (QM) to study the electronic structure and conformational energies of peptides with high accuracy. nih.govacs.orgarxiv.orgchemrxiv.orgsciencedaily.com QM calculations can provide detailed insights into the nature of the peptide bonds, the effects of substituents on conformational preferences, and the energetics of non-covalent interactions that stabilize specific structures. nih.gov While computationally intensive, QM methods are becoming more accessible and are being used to refine the force fields employed in classical molecular dynamics simulations, leading to more accurate predictions of peptide behavior. acs.org
Advanced molecular dynamics (MD) simulations are another key area of development. Enhanced sampling techniques, such as replica exchange MD and metadynamics, allow for a more thorough exploration of the conformational landscape of flexible peptides like H-Gly-Gly-Pro-OH, overcoming the limitations of conventional MD. These methods can provide a more complete picture of the accessible conformations and their relative populations, which is crucial for understanding the relationship between structure and function.
Peptide-protein docking and binding free energy calculations are being used to predict how H-Gly-Gly-Pro-OH might interact with target proteins, such as the enzymes discussed in the previous section. These computational tools can help to identify potential binding sites and predict the affinity of the interaction, providing valuable hypotheses for experimental validation.
Furthermore, the integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing computational chemistry. ML models can be trained on large datasets of experimental and computational data to predict a wide range of peptide properties, from solubility and stability to biological activity. This can significantly accelerate the design of novel peptides with desired characteristics.
The table below highlights some of the key frontiers in computational chemistry and their potential applications to H-Gly-Gly-Pro-OH research.
| Computational Frontier | Application to H-Gly-Gly-Pro-OH |
| Quantum Mechanics (QM) | Accurate calculation of conformational energies, refinement of molecular mechanics force fields, understanding electronic effects on structure. nih.govacs.org |
| Enhanced Sampling MD Simulations | Comprehensive exploration of the conformational landscape, identification of all relevant conformations and their populations. |
| Peptide-Protein Docking | Prediction of binding modes and affinities with potential enzyme targets like prolidase and DPP-IV. |
| Machine Learning (ML) and Artificial Intelligence (AI) | Prediction of physicochemical properties, biological activity, and design of novel H-Gly-Gly-Pro-OH analogs with improved characteristics. |
Translational Potential of H-Gly-Gly-Pro-OH in Advanced Biomaterials and Probes (Non-Clinical)
The unique structural features of the Gly-Gly-Pro sequence impart properties that make it an attractive building block for the development of advanced biomaterials and molecular probes for non-clinical research applications.
One promising area is the use of H-Gly-Gly-Pro-OH and related sequences as linkers in bioconjugation . ub.edunih.govbiosyn.com The flexibility and defined structure of short peptide linkers are advantageous for connecting different molecular entities, such as proteins, nanoparticles, or fluorescent dyes. Glycine-rich sequences are often used as flexible linkers to ensure that the conjugated molecules can adopt their functional conformations without steric hindrance. biosyn.com The proline residue can introduce a more defined kink or turn in the linker, which can be useful for controlling the spatial arrangement of the conjugated components.
The Gly-Pro motif, a component of H-Gly-Gly-Pro-OH, has been explored as a self-immolative spacer in the context of antibody-drug conjugates (ADCs). digitellinc.combinghamton.edu In this application, a drug is attached to the proline residue. Upon enzymatic cleavage of a nearby linker, the Gly-Pro dipeptide can undergo cyclization to form a diketopiperazine, which in turn releases the drug. binghamton.edu While this has been demonstrated with the dipeptide, the tripeptide H-Gly-Gly-Pro-OH could potentially be adapted for similar applications in the design of stimuli-responsive biomaterials or probes where the release of a cargo molecule is desired under specific conditions.
Furthermore, proline-rich peptides are known to be involved in protein-protein interactions. This suggests that H-Gly-Gly-Pro-OH could be used as a basis for designing molecular probes to study these interactions. By incorporating fluorescent or other reporter groups, H-Gly-Gly-Pro-OH derivatives could be used to visualize and quantify the binding to specific protein domains in vitro.
In the field of biomaterials , short peptides are being investigated as building blocks for the self-assembly of hydrogels and other nanostructures. The sequence of the peptide dictates its self-assembly properties. The combination of flexible glycine (B1666218) residues and the conformationally constrained proline in H-Gly-Gly-Pro-OH could lead to the formation of unique supramolecular structures with potential applications in tissue engineering and controlled release systems.
The following table summarizes the potential non-clinical translational applications of H-Gly-Gly-Pro-OH.
| Application Area | Potential Role of H-Gly-Gly-Pro-OH | Rationale |
| Bioconjugation | Flexible or semi-rigid linker. biosyn.com | Glycine provides flexibility, while proline introduces a defined turn. |
| Stimuli-Responsive Systems | Component of a self-immolative spacer. digitellinc.combinghamton.edu | The Gly-Pro motif can undergo cyclization to release a conjugated molecule. binghamton.edu |
| Molecular Probes | Scaffold for probes targeting proline-binding protein domains. | Proline is a key residue in many protein-protein interactions. |
| Biomaterials | Building block for self-assembling hydrogels or nanostructures. | The specific sequence can direct the formation of unique supramolecular architectures. |
Q & A
Q. What are the standard methodologies for synthesizing H-Gly-Gly-Pro-OH in laboratory settings?
H-Gly-Gly-Pro-OH is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc- or Boc-protected amino acids. Key steps include:
- Sequential coupling of glycine and proline residues on a resin support.
- Deprotection of amino termini using piperidine (Fmoc) or TFA (Boc).
- Cleavage from the resin with TFA/water/triisopropylsilane (95:2.5:2.5) to yield the crude peptide .
- Purification via reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) to achieve >95% purity .
Q. How can researchers detect and quantify H-Gly-Gly-Pro-OH in biological matrices?
- Liquid chromatography-mass spectrometry (LC-MS/MS): Optimize using a C18 column and electrospray ionization (ESI) in positive ion mode. Quantify via calibration curves with deuterated internal standards .
- Fluorescence assays: Derivatize with dansyl chloride or o-phthalaldehyde for UV/Vis detection (λ = 330–340 nm) .
Q. What are the stability considerations for H-Gly-Gly-Pro-OH under experimental conditions?
- Storage: Lyophilized powder is stable for ≥2 years at -20°C; solutions in DMSO or PBS should be stored at -80°C for ≤1 year to prevent hydrolysis .
- Temperature sensitivity: Avoid repeated freeze-thaw cycles, as proline-rich peptides are prone to aggregation .
Advanced Research Questions
Q. How does H-Gly-Gly-Pro-OH influence collagen metabolism, and how can this be modeled experimentally?
H-Gly-Gly-Pro-OH is a terminal product of collagen degradation and a substrate for prolidase , which cleaves it into glycine and proline for collagen recycling. To study this:
Q. What experimental factors contribute to variability in H-Gly-Gly-Pro-OH’s bioactivity data?
- Purity discrepancies: Impurities >2% (e.g., deletion sequences) can skew enzyme kinetics. Validate purity via HPLC-MS and amino acid analysis .
- Buffer conditions: Proline’s conformational flexibility makes activity pH-dependent (optimal pH 7.4). Include protease inhibitors (e.g., EDTA) in in vitro assays .
Q. How can researchers address conflicting results in studies involving H-Gly-Gly-Pro-OH’s ACE inhibitory activity?
Q. What statistical approaches are recommended for analyzing H-Gly-Gly-Pro-OH’s effects in preclinical models?
Q. How does H-Gly-Gly-Pro-OH’s susceptibility to enzymatic cleavage vary across tissue types?
Q. What safety protocols are critical when handling H-Gly-Gly-Pro-OH in laboratory settings?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
